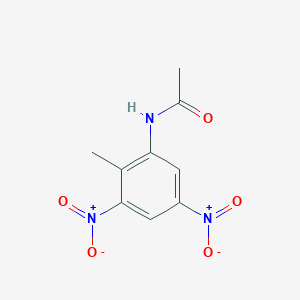

N-(2-Methyl-3,5-dinitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

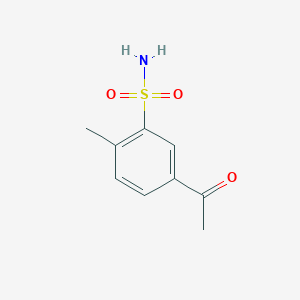

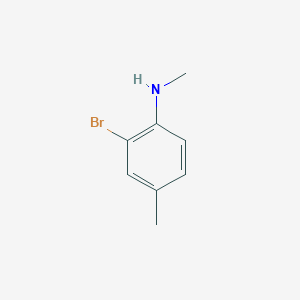

“N-(2-Methyl-3,5-dinitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9N3O5 . It has a molecular weight of 239.18 g/mol . The IUPAC name for this compound is N - (2-methyl-3,5-dinitrophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(2-Methyl-3,5-dinitrophenyl)acetamide” consists of a benzene ring with two nitro groups and one methyl group attached. An acetamide group is also attached to the benzene ring . More detailed structural analysis may be available in specific scientific literature .Physical And Chemical Properties Analysis

“N-(2-Methyl-3,5-dinitrophenyl)acetamide” has a molecular weight of 239.18 g/mol. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 . More detailed physical and chemical properties may be available in specific scientific literature .Applications De Recherche Scientifique

Dye Intermediates and Chemical Synthesis

- Dye Intermediates and Chemical Synthesis Error : A study revealed an interesting case where a commercially delivered compound, expected to be a common dye intermediate, was identified as a different molecule. This led to the discovery of the importance of careful chemical characterization in the dye and pigment industry. Specifically, N-(5-chloro-2-methyl-4,6-dinitrophenyl)acetamide was a part of this investigative study, underscoring the need for meticulous scrutiny in chemical processes (Drabina et al., 2009).

Novel Derivatives and Chemical Reactions

- Synthesis of New Derivatives : Research has led to the synthesis of new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides. These compounds were synthesized by Mannich condensation, showing the versatility of N-(2-Methyl-3,5-dinitrophenyl)acetamide in creating new chemical entities with potential for further functionalization (Mukhtorov et al., 2018).

Material Science and Nanotechnology

- Polyhedral Oligomeric Silsesquioxane (POSS) Nano-photoinitiator : N-(2-Methyl-3,5-dinitrophenyl)acetamide derivatives have been used in the field of material science, specifically in the synthesis of nano-photoinitiators for poly(methyl methacrylate) hybrid networks. This highlights the compound's significance in developing materials with improved thermal stability and robustness (Batibay et al., 2020).

Analytical and Physical Chemistry

- Crystallography and Solvatochromic Effects : Studies involving 2-Chloro-N-(2,4-dinitrophenyl) acetamide, a close derivative, have provided valuable insights into crystal structure, intramolecular interactions, and solvatochromic effects. These studies are crucial for understanding the chemical and physical properties of such compounds (Jansukra et al., 2021).

Propriétés

IUPAC Name |

N-(2-methyl-3,5-dinitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXBMKYEADPDFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546034 |

Source

|

| Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methyl-3,5-dinitrophenyl)acetamide | |

CAS RN |

3484-26-2 |

Source

|

| Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)